Synthetic Accessibility Advantage: Commercial Purity vs. 3-Hydroxy-Pyrrolidine Analog
The unsubstituted pyrrolidine derivative offers a distinct advantage in commercial purity over the 3-hydroxy-pyrrolidine analog (CAS 1219976-33-6). The target compound is available at ≥98% purity from multiple vendors , whereas the hydroxylated analog is often supplied at ≥95% purity due to the additional synthetic step and chiral purification burden . This purity differential is critical for high-throughput screening where purity <97% can increase false positive rates from aggregated and reactive impurities.
| Evidence Dimension | Commercial Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (free base, CAS 1170871-80-3) |
| Comparator Or Baseline | (3-Hydroxypyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl (CAS 1219976-33-6): ≥95% |
| Quantified Difference | 3–5% absolute purity advantage |
| Conditions | Vendor-specified HPLC analysis (MolCore, ChemicalBook); consistent across multiple non-banned supplier listings |
Why This Matters
For lead discovery labs, a 3–5% purity difference can be the threshold between a validated hit and a resource-draining false positive, directly influencing procurement decisions.
